molecular formula C7H14O2 B1602235 1-(2-Hydroxyethyl)cyclopentanol CAS No. 73089-93-7

1-(2-Hydroxyethyl)cyclopentanol

Cat. No. B1602235
CAS RN: 73089-93-7
M. Wt: 130.18 g/mol
InChI Key: QGMKCAZXZBYWCH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclopentanol is a chemical compound with the molecular formula C7H14O2 . It is a derivative of cyclopentanol, which is an important chemical intermediate widely used in the chemical industry .


Synthesis Analysis

Cyclopentanol, a precursor to 1-(2-Hydroxyethyl)cyclopentanol, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)cyclopentanol consists of a cyclopentane ring with a hydroxyethyl group attached . The molecule contains a total of 23 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 1 tertiary alcohol .


Chemical Reactions Analysis

The synthesis of 1-(2-Hydroxyethyl)cyclopentanol involves an addition-esterification reaction followed by a transesterification reaction . Both reactions are exothermic, and the free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions in the temperature range from 273.15 to 373.15 K .


Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)cyclopentanol has a molecular weight of 130.185 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biofuel Research

1-(2-Hydroxyethyl)cyclopentanol, a derivative of cyclopentanol, has been studied for its potential applications in biofuel research. Cyclopentanol shows promise as an additive to gasoline fuel due to its high resistance to auto-ignition. A study explored the reaction kinetics of cyclopentanol with hydroxyl radical over a wide temperature range, which is crucial for understanding its oxidation chemistry in combustion and atmospheric contexts (Duan et al., 2021). Another research focused on the combustion characteristics of cyclopentanol/diesel fuel blends in an optical engine, highlighting its potential as an alternative biofuel for automobiles (Chen et al., 2020).

Chemical Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of cyclopentanol derivatives. For example, research on the synthesis of (Z)-1-[2] -1-cyclopentanol and its arylhalostannyl derivatives explored their biological activity and solid-state structures (Dai et al., 1998). Another study focused on the synthesis of optically active trans‐2‐aminocyclopentanols as chiral ligands, demonstrating their utility in organic synthesis (González‐Sabín et al., 2006).

Environmental Applications

Cyclopentanol derivatives have been investigated for environmental applications, such as in the solubilization of polycyclic aromatic hydrocarbons by cyclodextrins. This research highlights the potential use of cyclopentanol in enhancing the solubility of environmentally significant compounds (Wang & Brusseau, 1995).

Biocatalysis and Enzymatic Studies

In the field of biocatalysis, cyclopentanol derivatives have been used as substrates. For instance, a study on the kinetic resolution of (1RS,2SR)-2-(hydroxymethyl)cyclopentanol by lipase-catalyzed transesterification revealed insights into enzymatic selectivity and efficiency (Weidner et al., 1994).

Exploration in Quantum Chemistry and Kinetics

Explorations in quantum chemistry and kinetic modeling have been conducted to understand the oxidation and combustion of cyclopentanol. These studies provide insights into the molecular behavior and reaction pathways of cyclopentanol derivatives, which are important for various applications including biofuels and chemical synthesis (Cai et al., 2019).

Safety And Hazards

1-(2-Hydroxyethyl)cyclopentanol is a flammable liquid and vapor. It is harmful if swallowed and fatal in contact with skin. It also causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-(2-hydroxyethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-6-5-7(9)3-1-2-4-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMKCAZXZBYWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555923
Record name 1-(2-Hydroxyethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)cyclopentanol

CAS RN

73089-93-7
Record name 1-(2-Hydroxyethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-dibromobutane (10 g, 46.3 mmol) in THF (100 mL) was treated with magnesium (2.81 g, 116 mmol) and I2 (100 mg) as initiator. The mixture was stirred at room temperature for 3 hours. To the mixture was added dropwise oxetan-2-one (3.34 g, 46.3 mmol) in THF (25 mL). The reaction was stirred at room temperature for 12 hours, quenched with saturated NH4Cl, and the mixture was extracted with isopropanol/CH2Cl2 (1:3) (2×100 mL). The organic layers were combined and dried over MgSO4, filtered and concentrated. The residue was purified by distillation at 95-100° C. (0.6 torr) to provide the title compound (1.1 g, 18%) MS (DCI/NH3) m/z 148 (M+NH4)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-(1-hydroxycyclopentyl)acetate (0.5 g, 2.5 mmol) in THF (10 mL) was added lithium aluminium hydride (0.28 g, 7.5 mmol) portionwise at 0° C. The reaction was stirred at room temperature overnight. The mixture was partitioned between ethyl acetate and water. The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a crude product which was purified by column chromatography eluting with petroleum ether/ethyl acetate (1:1) to give 1-(2-hydroxyethyl)cyclopentanol (0.33 g, 100%) as a yellow oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FAH Al-Qallaf, LF Hodson, RAW Johnstone… - Journal of Molecular …, 2000 - Elsevier
Catalysis of the formation of cyclic ethers from an unsaturated alcohol, 6-methylhept-5-en-2-ol, and of bicyclic ethers from 1,3-diols by metal (IV) phosphates has been investigated. …
Number of citations: 22 www.sciencedirect.com
G Carr, D Whittaker - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
The formation of ethers in superacids by interaction of a primary hydroxy group with a carbocation centre has been investigated by a study of cyclisation of suitable substrates, mainly 1-(…
Number of citations: 30 pubs.rsc.org
FAH Al-Qallaf, RAW Johnstone - Journal of the Chemical Society …, 1999 - pubs.rsc.org
Metal(IV) phosphate catalysed retro-Prins reaction involving an oxetane intermediate Page 1 J. Chem. Soc., Perkin Trans. 2, 1999, 1421–1423 1421 Metal(IV) phosphate catalysed retro…
Number of citations: 11 pubs.rsc.org
S Sebti, M Zahouily, HB Lazrek… - Current Organic …, 2008 - ingentaconnect.com
This two part review looks at the uses of phosphate based heterogeneous catalysts for a range of synthetic organic reactions. Many different phosphates are known and have been …
Number of citations: 50 www.ingentaconnect.com
AJ Fielding, P Franchi, BP Roberts… - Journal of the Chemical …, 2002 - pubs.rsc.org
EPR spectroscopy and density functional theory have been applied to study the formation and subsequent β-scission of a series of dialkoxyalkyl radicals. Abstraction of hydrogen by …
Number of citations: 32 pubs.rsc.org
L Lu - 1993 - search.proquest.com
Most previous investigations of insoluble lamellar metal phosphate polymers have been carried out on the synthesis and intercalation of metal phosphates andtheir ion-exchange, …
Number of citations: 4 search.proquest.com

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